molecular formula C6H2ClN3O2Se B016539 5-Chloro-4-nitro-2,1,3-benzoselenadiazole CAS No. 20718-46-1

5-Chloro-4-nitro-2,1,3-benzoselenadiazole

Cat. No. B016539
Key on ui cas rn: 20718-46-1
M. Wt: 262.52 g/mol
InChI Key: TZPWJERFLDFTSH-UHFFFAOYSA-N
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Patent
US07947677B2

Procedure details

A solution of 5-chloro-2,1,3-benzoselenadiazole from Step A (800 mg, 1.80 mmol) in conc. H2SO4 (12 mL) was cooled to 0° C. and 90% HNO3 (0.8 mL) was added. After 30 min the reaction was cooled to 0° C. and diluted with H2O (10 mL). The solid was filtered off and washed with cold 1420 to yield the title compound. MS: m/z=263 (M+1).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]2=[N:6][Se:7][N:8]=[C:4]2[CH:3]=1.[N+:11]([O-])([OH:13])=[O:12]>OS(O)(=O)=O.O>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]2=[N:6][Se:7][N:8]=[C:4]2[C:3]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
ClC1=CC=2C(=N[Se]N2)C=C1
Name
Quantity
12 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with cold 1420

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=2C(=N[Se]N2)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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